Difference between methyl 4-phenylthiophene-3-carboxylate and 2-carboxylate isomers
Difference between methyl 4-phenylthiophene-3-carboxylate and 2-carboxylate isomers
The following technical guide details the structural, synthetic, and functional differences between methyl 4-phenylthiophene-3-carboxylate and methyl 4-phenylthiophene-2-carboxylate.
Differentiation, Synthesis, and Pharmaceutical Utility of 2- vs. 3-Carboxylate Isomers
Executive Summary
In medicinal chemistry, the precise positioning of substituents on a thiophene ring dictates not only the molecule's electronic profile but also its metabolic stability and binding affinity. Methyl 4-phenylthiophene-3-carboxylate (Isomer A ) and methyl 4-phenylthiophene-2-carboxylate (Isomer B ) are regioisomers often utilized as bioisosteres for benzoate derivatives.
The core distinction lies in the
Structural & Electronic Analysis
Numbering and Substitution Patterns
The thiophene ring is numbered starting from the sulfur atom (position 1). The electronic disparity between the
-
Isomer A (3-Carboxylate): The ester is at the
-position (C3). The phenyl group is at C4.-
Key Feature: Possesses an unsubstituted
-proton at C2 (highly acidic due to inductive effects of S and ortho-ester).
-
-
Isomer B (2-Carboxylate): The ester is at the
-position (C2). The phenyl group is at C4.-
Key Feature: The ester is conjugated directly with the sulfur atom, increasing thermodynamic stability.
-
Figure 1: Structural comparison of the two regioisomers highlighting the substitution patterns.
NMR Diagnostic Criteria (Self-Validating System)
Distinguishing these isomers via
| Feature | Isomer A (3-Carboxylate) | Isomer B (2-Carboxylate) | Mechanistic Reason |
| Ring Protons | C2-H and C5-H | C3-H and C5-H | Substitution positions. |
| Multiplicity | Doublets (or apparent singlets) | Doublets (Meta-like) | Coupling through ring. |
| Coupling ( | Cross-ring ( | ||
| Shift ( | Both downfield ( | One downfield ( |
Validation Protocol:
-
Acquire
H NMR in CDCl . -
Identify the thiophene ring protons (typically 7.0–8.5 ppm region).
-
Calculate
values. If Hz, you have the 3-carboxylate . If Hz, you have the 2-carboxylate .
Synthesis Strategies
The synthesis of these isomers requires distinct starting materials to ensure regiocontrol. The Suzuki-Miyaura coupling is the industry standard for high-fidelity synthesis of the phenyl-thiophene bond.
Synthesis of Isomer B (2-Carboxylate)
This isomer is typically synthesized from commercially available methyl 4-bromothiophene-2-carboxylate.
-
Precursor: Methyl 4-bromothiophene-2-carboxylate.
-
Catalyst: Pd(dppf)Cl
or Pd(PPh ) .
Synthesis of Isomer A (3-Carboxylate)
Accessing the 3-carboxylate without an amino group (common in Gewald synthesis) requires a specific brominated precursor or a deamination step.
-
Route 1 (Direct Coupling): Suzuki coupling of Methyl 4-bromothiophene-3-carboxylate with phenylboronic acid.
-
Route 2 (Gewald + Deamination): The Gewald reaction yields methyl 2-amino-4-phenylthiophene-3-carboxylate. Removal of the amine via diazotization (t-BuONO, THF) yields Isomer A.
Figure 2: Parallel synthetic workflows for accessing both regioisomers via Palladium-catalyzed cross-coupling.
Experimental Protocol: Suzuki Coupling (General Procedure)
Applicable to both isomers using the respective bromo-precursor.
-
Setup: In a 100 mL round-bottom flask, dissolve Methyl 4-bromothiophene-carboxylate isomer (1.0 equiv, 5 mmol) in 1,4-dioxane (20 mL).
-
Reagents: Add Phenylboronic acid (1.2 equiv, 6 mmol) and K
CO (2.0 equiv, 10 mmol) dissolved in water (5 mL). -
Degassing: Sparge the mixture with Argon for 15 minutes to remove dissolved oxygen (Critical for Pd cycle).
-
Catalysis: Add Pd(dppf)Cl
(0.05 equiv). Heat to 90°C for 4-12 hours. -
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na
SO . -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Reactivity & Functionalization Profile
The position of the ester dramatically influences the acidity of the remaining ring protons, dictating the site of electrophilic aromatic substitution (EAS) or lithiation.
Lithiation Regioselectivity (C-H Activation)
-
Isomer A (3-Carboxylate): The proton at C2 is flanked by the Sulfur atom and the Ester group. This "Ortho-Alpha" position is highly acidic . Treatment with LDA or LiTMP will exclusively deprotonate C2, allowing for electrophile introduction (e.g., methylation, halogenation) at C2.
-
Isomer B (2-Carboxylate): The proton at C3 is
and sterically crowded. The proton at C5 is to sulfur but remote from the ester. Lithiation typically occurs at C5 (the open -position).
Hydrolysis and Stability
-
Isomer B (2-Ester): Conjugated directly with the thiophene sulfur (linear conjugation). Generally shows slower hydrolysis rates under basic conditions compared to non-conjugated esters, but faster than sterically hindered analogs.
-
Isomer A (3-Ester): Cross-conjugated.[3] The ester is less electronically coupled to the sulfur lone pair, often making the carbonyl carbon more electrophilic and susceptible to hydrolysis.
Pharmaceutical Implications[2]
Scaffold Hopping & SAR
-
Isomer A (3-Carboxylate): Frequently used as a bioisostere for anthranilic acid or salicylic acid derivatives. The 4-phenyl-3-carboxylate motif mimics the biphenyl core found in many NSAIDs and kinase inhibitors.
-
Case Study: Derivatives of 2-amino-4-phenylthiophene-3-carboxylate are potent inhibitors of atypical Protein Kinase C (aPKC) , involved in cancer cell proliferation [1].
-
-
Isomer B (2-Carboxylate): Often serves as a linear linker in liquid crystals or as a scaffold in agrochemicals (e.g., insecticides targeting GABA receptors).
Solubility and Lipophilicity
The 3-carboxylate (Isomer A) often exhibits slightly higher water solubility due to the "kinked" geometry disrupting crystal packing compared to the more linear 2-carboxylate (Isomer B).
References
-
Synthesis and SAR of aPKC Inhibitors
- Title: Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel
- Source: Bioorganic & Medicinal Chemistry Letters (PubMed).
-
URL:[Link]
-
Gewald Reaction Mechanism & Scope
- Title: The Gewald multicomponent reaction.
- Source: Molecular Diversity (PubMed).
-
URL:[Link]
-
Suzuki Coupling of Thiophenes
- Title: Arylation of halogenated thiophene carboxyl
- Source: Arabian Journal of Chemistry.
-
URL:[Link]
-
Thiophene Acidity & Lithiation
Sources
- 1. ikm.org.my [ikm.org.my]
- 2. mdpi.com [mdpi.com]
- 3. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
